molecular formula C20H14O2S B3255952 Binaphthyl sulfone CAS No. 26189-33-3

Binaphthyl sulfone

Cat. No.: B3255952
CAS No.: 26189-33-3
M. Wt: 318.4 g/mol
InChI Key: RIUSNQJIDQVTEH-UHFFFAOYSA-N
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Description

Binaphthyl sulfone is an organic compound characterized by the presence of two naphthalene rings connected through a sulfone group. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. The rigid and conjugated structure of this compound contributes to its stability and reactivity, making it an important subject of study in polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Binaphthyl sulfone can be synthesized through several methods. One common approach involves the copolymerization of (S)-1,1’-binaphthyl-2,2’-diol with 4,4’-sulfonyldiphenol and 4,4’-difluorobenzophenone. This reaction yields poly(arylene ether ketone)s containing binaphthyl units, which are then selectively sulfonated using chlorosulfonic acid (ClSO₃H) to produce sulfonated poly(arylene ether ketone)s .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced polymerization techniques and efficient sulfonation methods allows for the production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Binaphthyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfone group, which acts as an electron-withdrawing group, enhancing the reactivity of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce sulfoxides or sulfides .

Mechanism of Action

The mechanism of action of binaphthyl sulfone involves its interaction with various molecular targets and pathways. The sulfone group in the compound acts as an electron-withdrawing group, which can influence the reactivity and stability of the molecule. This property is exploited in various chemical reactions and applications, where this compound serves as a key intermediate or active component .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Binaphthyl sulfone stands out due to its rigid and conjugated structure, which imparts unique thermal and mechanical properties to the polymers and materials derived from it. This makes it a valuable compound in the development of high-performance materials and advanced polymers .

Properties

IUPAC Name

2-naphthalen-2-ylsulfonylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2S/c21-23(22,19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSNQJIDQVTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880915
Record name binaphthyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32390-26-4
Record name binaphthyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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